2-Amino-4-methoxy-3-methylbenzoic acid
Description
2-Amino-4-methoxy-3-methylbenzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at position 3 on the aromatic ring. This unique arrangement of substituents influences its electronic properties, solubility, and reactivity, making it a compound of interest in organic synthesis and pharmaceutical research.
Properties
CAS No. |
923275-56-3 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-amino-4-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
QYPBRBHHWVXECC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences and Electronic Effects
- 2-Amino-3-methylbenzoic Acid (CAS 4389-45-1): Substituents: Amino (position 2), methyl (position 3). Lacks the methoxy group at position 4, reducing electron-donating effects on the aromatic ring. Higher acidity compared to the target compound due to fewer electron-donating groups .
- 4-Amino-3-methoxybenzoic Acid: Substituents: Amino (position 4), methoxy (position 3).
2-Methoxy-3-(4-methylphenyl)benzoic Acid (CAS 1261969-47-4) :
- Methyl 2-Amino-3-hydroxybenzoate (CAS Not Specified): Substituents: Amino (position 2), hydroxyl (position 3), esterified carboxylic acid. The hydroxyl group increases hydrogen-bonding capacity, while the ester group reduces acidity compared to the carboxylic acid in the target compound .
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Physical State |
|---|---|---|---|---|
| 2-Amino-4-methoxy-3-methylbenzoic acid* | C₉H₁₁NO₃ | 181.19 | Not Reported | Solid (Predicted) |
| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Not Reported | Solid |
| 4-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 200–203 (Lit.) | Solid |
| 2-Methoxy-3-(4-methylphenyl)benzoic acid | C₁₅H₁₄O₃ | 242.27 | Not Reported | Solid |
| Methyl 2-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | Not Reported | Solid |
*Predicted data based on structural analogs.
Preparation Methods
Nitro Reduction Pathway
Starting with 3-methyl-4-nitrobenzoic acid , catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (5–10 atm) at 60°C achieves quantitative reduction to 4-amino-3-methylbenzoic acid . Subsequent methoxylation at the 4-position is performed using dimethyl sulfate in alkaline conditions (NaOH, 80°C), yielding the target compound with 85–90% purity. Challenges include over-methylation, mitigated by stoichiometric control of dimethyl sulfate (1.2 equivalents).
Direct Methoxylation-Amination
Alternative routes employ 3-methylbenzoic acid derivatives. For instance, 3-methyl-4-chlorobenzoic acid undergoes methoxylation via sodium methoxide in methanol at reflux (65°C, 8 hours), followed by amination using aqueous ammonia under Cu-catalyzed conditions (CuI/KI, 90°C, 1.5 MPa). This one-pot method achieves 92–95% yield but requires high-pressure equipment.
Multi-Step Synthesis from m-Xylene Derivatives
Chlorination-Oxidation Sequence
A patent by CN114213267B outlines a three-step synthesis from m-xylene :
-
Chlorination : FeCl₃-catalyzed chlorination at 60°C introduces a chlorine atom at the 2-position, yielding 2-chloro-m-xylene (94% yield).
-
Oxidation : Catalytic oxidation with H₂O₂ in acetic acid (90°C, sodium acetate catalyst) converts the methyl group to a carboxylic acid, forming 3-methyl-2-chlorobenzoic acid (95% yield).
-
Amination : Ammonolysis under CuCl/Na₂CO₃ in DMSO at 150°C replaces chlorine with an amino group, yielding the final product (90% yield).
Key Data :
| Step | Reactant | Conditions | Yield |
|---|---|---|---|
| Chlorination | m-Xylene + Cl₂ | FeCl₃, 60°C | 94% |
| Oxidation | 2-Chloro-m-xylene | H₂O₂, CH₃COOH, 90°C | 95% |
| Amination | 3-Methyl-2-Cl-benzoic acid | NH₃, CuCl, DMSO, 150°C | 90% |
Regioselective Demethylation Strategies
Selective demethylation of polymethoxy benzoic acids offers another route. EP2275415A2 describes using Lewis acids (e.g., BBr₃) in dichloromethane at −78°C to demethylate the 2-methoxy group while preserving others. Applying this to 2,4-dimethoxy-3-methylbenzoic acid followed by amination (NH₃, Pd/C) achieves 78% yield.
Electrophilic Aromatic Substitution
Halogenation-Amination
A one-pot method from 2-amino-3-methylbenzoic acid involves electrophilic substitution using N-halosuccinimides (NCS/NBS/NIS) to introduce halogens at the 5-position, followed by methoxylation. For example, chlorination with NCS in DMF (25°C, 2 hours) yields 2-amino-5-chloro-3-methylbenzoic acid , which is methoxylated using NaOMe/MeOH (70°C, 6 hours).
Catalytic Amination Under High Pressure
Recent advances employ CuI/KI catalysts in dimethylacetamide (DMAc) under 1.5 MPa NH₃ at 90°C. This method directly aminates 4-methoxy-3-methylbenzoic acid , achieving 97% yield with minimal byproducts. The catalyst system enhances nucleophilic substitution efficiency, reducing reaction time to 5 hours.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4-methoxy-3-methylbenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation or methoxylation of precursor benzoic acid derivatives. For example, analogous compounds like 3-Amino-4-methoxybenzoic acid are synthesized via nucleophilic substitution or coupling reactions under controlled temperatures (45–60°C) and inert atmospheres . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., Pd-based catalysts), and stoichiometric ratios of reagents critically impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >97% purity .
Q. How should researchers characterize the purity and structural integrity of 2-Amino-4-methoxy-3-methylbenzoic acid post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC or LC-MS to assess purity (e.g., >98% as per commercial standards) .
- 1H/13C NMR to confirm substitution patterns (e.g., methoxy and amino group positions) .
- FT-IR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Melting point analysis (e.g., compare observed values with literature data like 208–215°C for structurally similar compounds) .
Q. What are the optimal storage conditions to maintain the stability of 2-Amino-4-methoxy-3-methylbenzoic acid in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation. Purity degradation (>2% over 6 months) has been observed in humid environments for related benzoic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of 2-Amino-4-methoxy-3-methylbenzoic acid across different studies?
- Methodological Answer : Discrepancies in melting points (e.g., 208–215°C vs. >300°C in some sources) may arise from polymorphic forms or impurities. Conduct:
- Differential Scanning Calorimetry (DSC) to identify polymorphs.
- Thermogravimetric Analysis (TGA) to detect solvent residues.
- Cross-validate purity via elemental analysis and compare with databases like NIST Chemistry WebBook .
Q. What advanced analytical techniques are required to distinguish between structural isomers or closely related derivatives of this compound?
- Methodological Answer : Use:
- X-ray Crystallography to resolve positional isomerism (e.g., methoxy vs. methyl group orientation) .
- High-Resolution Mass Spectrometry (HR-MS) to differentiate molecular formulas of derivatives (e.g., C₉H₁₁NO₃ vs. C₁₀H₁₃NO₃).
- 2D NMR (e.g., COSY, NOESY) to assign spatial proximity of substituents .
Q. What strategies can be employed to optimize regioselectivity in the synthesis of 2-Amino-4-methoxy-3-methylbenzoic acid derivatives for targeted biological activity?
- Methodological Answer : To enhance regioselectivity:
- Directed ortho-Metalation : Use directing groups (e.g., amides) to control substitution patterns .
- Microwave-Assisted Synthesis : Reduce side reactions by accelerating reaction kinetics .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide functionalization .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
